molecular formula C21H24N4O3 B2877430 2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2379988-04-0

2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one

Cat. No. B2877430
CAS RN: 2379988-04-0
M. Wt: 380.448
InChI Key: NZQVNIOWHAQHOA-UHFFFAOYSA-N
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Description

The compound “2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, or heterocyclic amines . The synthetic strategies used can be categorized into two types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the steric factors and the spatial orientation of substituents. Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

2-[1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-23-14-16(13-20(23)27)21(28)24-11-9-17(10-12-24)25-19(26)8-7-18(22-25)15-5-3-2-4-6-15/h2-8,16-17H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQVNIOWHAQHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one

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